1-(2,6-Difluorobenzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine
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Overview
Description
1-(2,6-Difluorobenzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring, a difluorobenzenesulfonyl group, and a dihydrobenzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Difluorobenzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine typically involves multiple steps, starting with the preparation of the difluorobenzenesulfonyl chloride intermediate. This intermediate can be synthesized by reacting difluorophenyllithium with sulfuryl chloride under controlled conditions
Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, specific solvents, and precise temperature control to ensure the efficient formation of the desired product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Difluorobenzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure, potentially leading to the formation of new compounds with different properties.
Substitution: Substitution reactions can introduce new substituents onto the pyrrolidine ring or the benzofuran moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, are typically employed in substitution reactions.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield sulfonyl chlorides or sulfonic acids, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
1-(2,6-Difluorobenzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine has several scientific research applications:
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a tool in biological studies to investigate the interaction of small molecules with biological targets.
Medicine: Potential medicinal applications include the development of new drugs with therapeutic properties.
Industry: The compound's unique structure makes it suitable for use in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 1-(2,6-Difluorobenzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding the precise mechanism requires detailed studies involving biochemical assays and molecular modeling.
Comparison with Similar Compounds
2,6-Difluorobenzenesulfonyl chloride: This compound shares the difluorobenzenesulfonyl group but lacks the pyrrolidine and benzofuran moieties.
3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine: This compound contains the pyrrolidine and benzofuran moieties but lacks the difluorobenzenesulfonyl group.
Other fluorinated benzene derivatives: Various fluorinated benzene derivatives with different substituents and functional groups.
Uniqueness: 1-(2,6-Difluorobenzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine is unique due to the combination of its difluorobenzenesulfonyl group, pyrrolidine ring, and benzofuran moiety. This combination provides distinct chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
1-(2,6-difluorophenyl)sulfonyl-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO3S/c19-15-2-1-3-16(20)18(15)25(22,23)21-8-6-14(11-21)12-4-5-17-13(10-12)7-9-24-17/h1-5,10,14H,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXCEPZNYCNNRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCC3)S(=O)(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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